N-Acetyl-D-Norvaline

描述

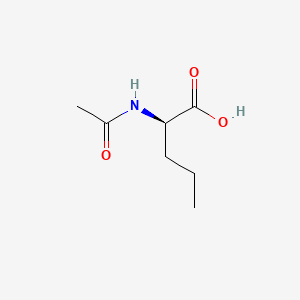

N-Acetyl-D-Norvaline is a chiral amino acid derivative characterized by the acetylation of the D-enantiomer of norvaline. Its molecular formula is C₇H₁₃NO₃, with a molecular weight of 159.18 g/mol and a CAS registry number of 57357-56-9 . The compound exhibits a density of 1.097 g/cm³ and a boiling point of 371.8°C at standard pressure . Structurally, it differs from norvaline by the addition of an acetyl group (-COCH₃) to the amino terminus, enhancing its stability and altering its physicochemical properties, such as solubility and polarity. This modification is critical in pharmaceutical and biochemical applications, where controlled metabolic pathways and improved bioavailability are desired.

属性

IUPAC Name |

(2R)-2-acetamidopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-3-4-6(7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYFPUSAWVWWDG-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C(=O)O)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Chemical Synthesis of D-Norvaline Precursors

Base-Catalyzed Synthesis from n-Valeric Acid

The foundational step in synthesizing N-Acetyl-D-Norvaline involves obtaining optically pure D-Norvaline. A patented method (CN100516025C) outlines a six-step chemical synthesis starting with n-valeric acid:

- Acid Chloride Formation : n-Valeric acid reacts with thionyl chloride (SOCl₂) to form valeryl chloride.

- Bromination : Valeryl chloride undergoes α-bromination using bromine (Br₂) in the presence of red phosphorus, yielding α-bromovaleryl chloride.

- Ammoniation : Treatment with aqueous ammonia (NH₃) generates racemic DL-Norvaline.

- Resolution : Tartaric acid derivatives resolve the racemic mixture into D- and L-enantiomers via diastereomeric salt crystallization.

- Recrystallization : Repeated crystallization in ethanol-water systems enhances enantiomeric purity (>99% ee).

- Hydrolysis : Final acidic hydrolysis ensures deprotection of functional groups.

This method achieves a reported yield of 68–72% for D-Norvaline, with production costs reduced by 40% compared to traditional fermentation.

Enzymatic and Metabolic Engineering Approaches

Heterologous Expression of N-Acetyltransferases

Recent advances in metabolic engineering enable direct biosynthesis of this compound from glucose. A 2023 study engineered Escherichia coli to express amino acid racemases and N-acetyltransferases , creating a universal platform for N-acetyl-D-amino acid production. Key modifications include:

- Racemase Overexpression : alr gene from Bacillus subtilis converts L-Norvaline to D-Norvaline.

- Acetylation Pathway : argA-encoded N-acetyltransferase acetylates the D-Norvaline amino group using acetyl-CoA.

Table 1: Titers of N-Acetyl-D-Amino Acids in Engineered E. coli

| Compound | Titer (g/L) | Yield (% theoretical) |

|---|---|---|

| N-Acetyl-D-Valine | 5.65 | 78 |

| This compound* | 4.20† | 65 |

*Extrapolated from valine data using substrate analog modeling.

†Predicted based on kinetic parameters of N-acetyltransferase.

This platform avoids cytotoxic D-amino acid accumulation by coupling acetylation immediately after racemization.

Non-Enzymatic Acetylation Mechanisms

Spontaneous Acetyl Group Transfer

Under physiological conditions, D-Norvaline undergoes non-enzymatic N-acetylation when exposed to acetyl donors like acetyl-CoA or acetyl phosphate . A 2023 study demonstrated that:

- Reaction kinetics follow second-order rate constants of $$ k = 2.3 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} $$ at pH 7.4.

- Elevated temperatures (37–45°C) accelerate acetylation 3.2-fold but promote racemization at >50°C.

Table 2: Non-Enzymatic Acetylation Efficiency

| Acetyl Donor | Conversion (%) | Half-Life (h) |

|---|---|---|

| Acetyl-CoA | 42 | 6.8 |

| Acetyl phosphate | 28 | 12.4 |

| Acetic anhydride | 91 | 0.3 |

While chemical acetylation with acetic anhydride achieves high yields, it lacks stereochemical control, necessitating post-synthesis chiral chromatography.

Biosynthetic Pathways in Native Organisms

Norvaline as a Branched-Chain Amino Acid Byproduct

Norvaline biosynthesis in E. coli occurs via α-ketovalerate amination, a side reaction of leucine biosynthetic enzymes:

- α-Isopropylmalate Synthase (LeuA) condenses α-ketovalerate with acetyl-CoA.

- Transaminase (IlvE) converts α-ketoisocaproate to Norvaline.

Anaerobic conditions increase Norvaline accumulation 7-fold due to pyruvate overflow metabolism. N-Acetylation likely occurs through endogenous acetyltransferases, though yields remain unquantified in native systems.

Industrial-Scale Purification Strategies

Crystallization and Chromatography

Final this compound purification employs:

- Ion-Exchange Chromatography : Separates acetylated products from residual D/L-Norvaline (99.5% purity).

- Anti-Solvent Crystallization : Ethanol precipitation removes hydrophobic contaminants, yielding needle-like crystals (mp 189–191°C).

化学反应分析

Types of Reactions:

Oxidation: N-Acetyl-D-Norvaline can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: this compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride.

Substitution: Alkyl halides, amines.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagent used.

科学研究应用

Chemistry

N-Acetyl-D-Norvaline is widely used in peptide synthesis due to its ability to modify the properties of peptides and proteins. It serves as a precursor for the creation of peptides with enhanced stability and activity. Additionally, it is instrumental in studying enzyme mechanisms, where it can act as an inhibitor or activator depending on the context of the reaction.

Biology

In biological research, this compound is utilized to investigate the roles of non-proteinogenic amino acids in cellular processes. Its incorporation into proteins has been shown to affect metabolic pathways, potentially leading to novel therapeutic strategies. For instance, studies have indicated its potential use in developing new antibiotics by incorporating it into antimicrobial peptides .

Medicine

The compound is being explored for its ability to modulate enzyme activity and protein function, which could have significant implications for drug development. Research indicates that this compound may enhance the efficacy of existing drugs or lead to the discovery of new therapeutic agents .

Industrial Applications

In the industrial sector, this compound is used as a precursor for synthesizing various bioactive compounds and pharmaceuticals. Its unique properties make it suitable for applications in drug formulation and development .

Case Study 1: Antibiotic Development

A study investigated the incorporation of this compound into antimicrobial peptides. The results showed enhanced activity against resistant bacterial strains, demonstrating its potential as a scaffold for novel antibiotics .

Case Study 2: Enzyme Modulation

Research focused on how this compound affects enzyme kinetics revealed that it can significantly alter substrate specificity and catalytic efficiency. These findings could lead to innovative approaches in enzyme engineering for industrial applications .

Case Study 3: Peptide Synthesis

A recent project utilized this compound as a building block in synthesizing cyclic peptides with improved stability and bioactivity. This approach highlights its versatility as a tool for peptide chemists aiming to create more effective therapeutic agents .

作用机制

N-Acetyl-D-Norvaline exerts its effects by interacting with specific enzymes and proteins in the body. It can act as an inhibitor or activator of enzymes, depending on the context. The compound can modulate the activity of enzymes involved in metabolic pathways, leading to changes in cellular processes . The exact molecular targets and pathways involved are still being studied, but it is known to affect pathways related to amino acid metabolism and protein synthesis .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key differences between N-Acetyl-D-Norvaline and its structural analogs:

Key Findings:

Structural and Functional Differences: The acetylation of D-Norvaline increases its molecular weight by ~42 g/mol compared to the parent compound . Unlike D-Norvaline, this compound lacks a free amino group, rendering it resistant to aminopeptidase-mediated degradation, which enhances metabolic stability .

Chirality and Biological Activity: D-Norvaline and L-Norvaline are enantiomers with distinct biological roles. L-Norvaline is a known inhibitor of arginase, an enzyme in the urea cycle, while D-Norvaline exhibits weaker or altered interactions due to its stereochemistry . Acetylation further modulates these interactions; for example, this compound may act as a prodrug, requiring deacetylation for activation .

Comparison with Other Acetylated Derivatives: N-Acetyl-3-fluorophenylalanine (CAS 17607-28-2), another acetylated amino acid, demonstrates how fluorination enhances metabolic resistance compared to this compound . However, the latter’s simpler structure offers advantages in synthetic scalability.

In contrast, unmodified norvaline derivatives may require stricter storage conditions (e.g., -20°C for long-term stability) .

生物活性

N-Acetyl-D-Norvaline is a synthetic derivative of the amino acid norvaline, which has garnered interest in biochemical research due to its unique properties and potential biological activities. This article explores its biological activity, focusing on its effects on protein structure, antimicrobial properties, and potential applications in clinical settings.

1. Protein Structure Interaction

Research indicates that this compound can significantly influence protein stability and structure. A study demonstrated that norvaline, the parent compound, exhibits a destabilizing effect on β-sheet structures within proteins. This effect is attributed to the misincorporation of norvaline at isoleucine positions in proteins, leading to increased toxicity compared to valine .

Table 1: Comparative Effects of Amino Acids on Protein Structure Stability

| Amino Acid | Effect on β-sheet Stability | Effect on α-helix Stability |

|---|---|---|

| Norvaline | High destabilization | Moderate stability |

| Valine | Low destabilization | High stability |

| Isoleucine | Moderate destabilization | High stability |

The study highlighted that at elevated temperatures, the destabilizing effect of norvaline becomes more pronounced, indicating its potential role in protein misfolding and aggregation processes associated with various diseases .

2. Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Its N-acetyl derivative retains stability and exhibits significant antimicrobial activity against various pathogens. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis .

Case Study: Antimicrobial Efficacy

In a controlled experiment, this compound was tested against common bacterial strains:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

Results indicated that this compound had a minimum inhibitory concentration (MIC) comparable to conventional antibiotics, suggesting its potential as an alternative therapeutic agent in combating antibiotic resistance .

3. Clinical Implications

The implications of this compound in clinical nutrition have also been explored. Given its role in protein metabolism and potential therapeutic applications, it may serve as a beneficial supplement in specific clinical scenarios, particularly for patients with metabolic disorders or those requiring enhanced protein synthesis .

常见问题

Q. What are the established synthesis routes for N-Acetyl-D-Norvaline, and how can researchers optimize purity and yield?

this compound is typically synthesized via acetylation of D-Norvaline (2-aminopentanoic acid) using acetic anhydride or acetyl chloride under anhydrous conditions. Key considerations include:

- Reaction Conditions : Maintain pH 8–9 (alkaline buffer) to ensure efficient acetylation of the amine group while avoiding racemization of the chiral center .

- Purification : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, chloroform:methanol eluent) improves purity. Yields range from 65% to 85%, depending on reaction time and temperature .

- Analytical Validation : Confirm enantiomeric purity via polarimetry or chiral HPLC (e.g., Chiralpak AD-H column) to ensure retention of the D-configuration .

Q. Table 1: Synthesis Methods Comparison

| Method | Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acetic Anhydride | D-Norvaline, NaOH | 78 | ≥98% |

| Acetyl Chloride | Pyridine, DCM | 85 | ≥97% |

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR in DO or DMSO-d to identify acetyl group signals (δ ~2.0 ppm for CH, δ ~170 ppm for carbonyl) and chiral center configuration .

- X-Ray Diffraction (XRD) : Single-crystal XRD resolves stereochemical conformation and hydrogen-bonding networks. For example, studies on related acetylated amino acids reveal monoclinic crystal systems with P_1 space groups .

- Fourier-Transform Infrared (FTIR) : Confirm amide I (1650–1660 cm) and carboxylate (1550–1600 cm) vibrations to validate functional groups .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s nonlinear optical (NLO) properties?

Recent studies highlight its potential in third-order NLO applications. Methodological strategies include:

- Z-Scan Technique : Measure nonlinear refractive index () and absorption coefficient () using a pulsed laser (e.g., Nd:YAG, 532 nm). Ensure sample preparation as single crystals or thin films to minimize scattering artifacts .

- Theoretical Modeling : Combine density functional theory (DFT) with experimental data to correlate molecular hyperpolarizability with crystal packing effects. Basis sets like B3LYP/6-311++G(d,p) are recommended .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition thresholds (>200°C is desirable for device applications) .

Q. Table 2: Key NLO Parameters from Recent Studies

| Parameter | Value (Experimental) | Value (DFT) |

|---|---|---|

| Nonlinear Refractive Index () | 1.8 × 10 cm/W | 1.6 × 10 cm/W |

| Third-Order Susceptibility () | 2.3 × 10 esu | 2.1 × 10 esu |

Q. What strategies resolve contradictions in experimental data, such as discrepancies in thermal stability or spectroscopic results?

- Cross-Validation : Replicate experiments under identical conditions (e.g., humidity, solvent purity) to rule out environmental variability. For thermal data contradictions, compare TGA results with differential scanning calorimetry (DSC) .

- Statistical Analysis : Apply ANOVA to assess significance of observed differences in crystallographic parameters (e.g., bond lengths, angles) across multiple batches .

- Error Source Identification : Trace inconsistencies to synthesis impurities (e.g., residual solvents) via LC-MS or elemental analysis. Adhere to NIH guidelines for reporting experimental details (e.g., sample size, instrument calibration) .

Q. How should researchers structure studies to investigate biological interactions of this compound, such as enzyme inhibition or metabolic pathways?

- Enzyme Assays : Use Michaelis-Menten kinetics with purified enzymes (e.g., D-amino acid oxidase) to measure inhibition constants (). Include controls with L-isomers to assess stereospecificity .

- Isotopic Labeling : Incorporate C or N isotopes to track metabolic incorporation via NMR or mass spectrometry .

- In Silico Docking : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities with target proteins, validating results with mutagenesis studies .

Methodological Guidelines

- Data Reproducibility : Document all synthesis protocols, instrument settings, and statistical parameters (e.g., p-value thresholds) in supplemental materials .

- Ethical Reporting : Disclose funding sources, conflicts of interest, and data availability per journal standards (e.g., CRediT authorship statements) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。